Home > Products > Screening Compounds P11497 > 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine - 1016721-67-7

5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-3335679
CAS Number: 1016721-67-7
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound serves as a versatile precursor for synthesizing diverse polyheterocyclic ring systems. Research highlights its reactivity with various reagents like arylidene malononitriles and ethyl acetoacetate, leading to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. Furthermore, diazotization followed by coupling with ethyl cyanoacetate yields the pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivative. The compound's derivatives exhibit in vitro antibacterial properties. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine. The key difference lies in the substituents at the 1, 3, 4, and 6 positions. This compound acts as a significant building block for more complex structures containing the pyrazolo[3,4-b]pyridine moiety. []

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Compound Description: Synthesized through the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, this compound serves as a crucial intermediate in synthesizing various sulfonamide derivatives. These derivatives demonstrate notable antibacterial and antioxidant properties, making them potential candidates for further pharmaceutical development. []

Relevance: Sharing the core pyrazolo[3,4-b]pyridine structure with 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, this compound differs by having an iodine atom at the 3-position instead of an ethyl group at the 1-position. This highlights the potential for modifying the pyrazolo[3,4-b]pyridine core at different positions to achieve desired biological activities. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: Identified as a potent phosphodiesterase 4 (PDE4) inhibitor, EPPA-1 shows promise as an anti-inflammatory agent with an improved therapeutic index compared to earlier generation PDE4 inhibitors. This improvement stems from its lower emetogenicity, as demonstrated in rat models using pica feeding and reversal of α2-adrenoceptor-mediated anesthesia. []

Relevance: This compound features the 1-ethyl-1H-pyrazolo[3,4-b]pyridine moiety, directly linking it structurally to 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine. The presence of the 5-bromo substituent in 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine offers a potential site for further derivatization, potentially leading to compounds with enhanced PDE4 inhibitory activity and improved therapeutic profiles. []

3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965)

Compound Description: This compound is a highly potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). Its development arose from the need for NNRTIs with broad-spectrum activity against key HIV-1 RT mutations. MK-4965 demonstrates potent antiviral activity against both wild-type and mutant HIV-1 strains, along with good pharmacokinetic properties and a favorable safety profile. []

Relevance: This compound features the core structure of 1H-pyrazolo[3,4-b]pyridine, directly relating it to 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine. While MK-4965 lacks the bromine and ethyl substituents, its structure highlights the potential of the pyrazolo[3,4-b]pyridine scaffold as a starting point for developing antiviral agents, particularly NNRTIs targeting HIV-1 reverse transcriptase. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: This compound is a soluble guanylyl cyclase (sGC) activator that induces relaxation in ovine pulmonary arteries. Research suggests that this relaxation is partially mediated by sodium pump stimulation, independent of its sGC activation. BAY 41-2272 significantly increases intracellular cGMP levels, inhibits calcium-induced contractions, and stimulates both ouabain-sensitive 86Rb uptake and sarcolemmal Na+-K+-ATPase activity. []

Relevance: This compound features the core 1H-pyrazolo[3,4-b]pyridine structure, linking it to 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine. Despite the absence of bromine and ethyl groups in BAY 41-2272, its structure emphasizes the versatility of the pyrazolo[3,4-b]pyridine scaffold in developing therapeutic agents. This versatility stems from the scaffold's ability to interact with various biological targets, such as sGC and the sodium pump. []

1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (BMS-986236)

Compound Description: BMS-986236 is a potent kinase inhibitor, requiring a scalable and safe synthetic route for its development. The initial synthesis faced safety concerns and trace metal contamination. A revised process, incorporating an alternate azide intermediate, successfully addressed these issues while eliminating column chromatography purification. []

Relevance: This compound incorporates the 1H-pyrazolo[3,4-b]pyridine core structure, directly linking it to 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine. Although BMS-986236 lacks the specific bromine and ethyl substitutions, its existence underscores the potential of the pyrazolo[3,4-b]pyridine scaffold in medicinal chemistry for developing kinase inhibitors. The development challenges faced by BMS-986236 emphasize the importance of designing safe and scalable synthetic routes for pyrazolo[3,4-b]pyridine-based drug candidates. []

Overview

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, characterized by a bromine substituent at the 5-position and an ethyl group at the 1-position of the pyrazole ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other bioactive molecules. Its unique structure allows for various substitutions that can enhance biological activity.

Source and Classification

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine falls under the classification of nitrogen-containing heterocycles. These compounds are significant in pharmaceutical chemistry due to their diverse biological activities. The pyrazolo[3,4-b]pyridine structure is known for its ability to interact with various biological targets, making it an important subject of study in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine typically involves several methods:

  1. Condensation Reactions: One common method is the condensation of 2-chloro-3-formylpyridine with hydrazine derivatives under acidic conditions, which leads to the formation of the pyrazole ring. This method can yield high purity and good yields of the desired product .
  2. Bromination: The introduction of the bromine atom can be achieved through bromination reactions involving suitable brominating agents, such as N-bromosuccinimide or elemental bromine, followed by purification steps like recrystallization or chromatography .
  3. Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base, allowing for selective substitution at the nitrogen site of the pyrazole ring .

These methods emphasize mild reaction conditions and high yields, making them favorable for laboratory synthesis.

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine is C10H10BrN3. The compound features a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring.

Key Structural Features:

  • Bromine Atom: Located at position 5 on the pyrazole ring.
  • Ethyl Group: Attached at position 1 on the pyrazole nitrogen.

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used techniques for structural elucidation. In NMR spectra, distinct signals corresponding to hydrogen atoms on both rings can be observed, confirming the substitution pattern.

Chemical Reactions Analysis

Reactions and Technical Details

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to new derivatives with enhanced properties.
  2. Condensation Reactions: The compound can also serve as a precursor in condensation reactions to form more complex structures, particularly in the synthesis of sulfonamide derivatives which have shown biological activity against various targets .
  3. Functionalization: Further functionalization can be achieved through cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for diversification of substituents on the pyrazolo[3,4-b]pyridine scaffold.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine often involves inhibition of specific kinases or enzymes within cellular pathways. These compounds may act by:

  • Binding to Active Sites: The compound's structure allows it to fit into active sites of target proteins, inhibiting their function.
  • Inducing Conformational Changes: Upon binding, these compounds may induce conformational changes in target proteins that disrupt normal activity.

Studies have shown that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly impact its biological activity and selectivity towards specific targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 256.11 g/mol.
  • Melting Point: Typically ranges from 150°C to 160°C depending on purity.

Solubility:

The compound is generally soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water due to its hydrophobic nature.

Spectroscopic Data:

Spectroscopic techniques provide critical data for characterizing this compound:

  • NMR Spectroscopy: Characteristic peaks corresponding to different hydrogen environments confirm structural integrity.
  • IR Spectroscopy: Functional groups are identified through characteristic absorption bands.
Applications

Scientific Uses

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine has significant applications in scientific research:

  1. Pharmaceutical Development: As a scaffold for designing kinase inhibitors that may treat various diseases including cancer.
  2. Biological Studies: Used in studies investigating enzyme inhibition mechanisms and cellular signaling pathways.
  3. Synthetic Intermediates: Serves as a key intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic effects.
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Pyrazolo[3,4-b]pyridines represent a privileged scaffold in modern drug discovery, with over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives documented in scientific literature and patents to date [4] [5]. These bicyclic heterocyclic compounds have attracted significant interest due to their structural resemblance to purine nucleobases, enabling effective interactions with biological targets, particularly kinases [4]. The specific compound 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine (C₈H₈BrN₃, MW 226.07) exemplifies the strategic molecular hybridization common in medicinal chemistry, incorporating key modifications at the N1 position (ethyl group) and C5 position (bromine atom) that confer distinct physicochemical and biological properties [1] [9]. With a predicted boiling point of 298.0±20.0 °C and density of 1.66±0.1 g/cm³, this compound serves as a versatile synthetic intermediate and potential pharmacophore [1]. The structural features of this scaffold—including its aromatic character, hydrogen-bonding capability, and synthetic versatility—have positioned it as a valuable template for developing therapeutics targeting oncology, inflammation, and central nervous system disorders [5].

Structural Significance of N1-Substitution in 1H-Pyrazolo[3,4-b]pyridines

The nitrogen atom at the N1 position of the pyrazole ring represents a critical site for structural diversification in pyrazolo[3,4-b]pyridine chemistry. Statistical analysis of known derivatives reveals that alkyl substitutions at N1, including ethyl groups, collectively account for approximately 55% of documented compounds, substantially exceeding phenyl (15.17%) or unsubstituted (19.70%) variants [4] [5]. The specific incorporation of an ethyl group at N1, as exemplified in 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, provides distinct advantages in medicinal chemistry applications:

  • Regiochemical Control: N1-alkylation prevents the formation of regioisomeric mixtures during synthesis, ensuring structural homogeneity essential for structure-activity relationship studies. This contrasts sharply with unsubstituted derivatives that exhibit challenging tautomerism [4].
  • Metabolic Stability: The ethyl group enhances resistance to oxidative metabolism compared to smaller alkyl groups like methyl, while maintaining favorable physicochemical properties. This balance contributes to improved pharmacokinetic profiles of drug candidates [5].
  • Spatial Orientation: Ethyl substitution directs the pyrazolo[3,4-b]pyridine plane for optimal interaction with hydrophobic pockets in enzyme active sites. This positioning effect was validated in TRKA kinase inhibitors where N1-substituted derivatives demonstrated significantly improved binding affinity compared to unsubstituted analogs [2].
  • Electronic Modulation: Alkyl groups at N1 exert electron-donating effects that subtly influence the electron density of the bicyclic system, potentially enhancing interactions with aromatic residues in target proteins through π-stacking [2] [5].

Table 1: Distribution of N1 Substituents in Documented 1H-Pyrazolo[3,4-b]pyridines

N1 SubstituentPrevalence (%)Representative ExamplesKey Advantages
Methyl31.78TRK inhibitors [2]Synthetic accessibility, metabolic stability
Alkyl (including ethyl)23.275-Bromo-1-ethyl derivative [1]Enhanced metabolic stability, spatial orientation
Phenyl15.17Kinase inhibitors [5]π-Stacking capability
Hydrogen19.70Metal complexes [4]Synthetic versatility
Heterocycle2.33Multi-target agents [5]Target-specific interactions

Tautomeric Stability and Electronic Properties of the Bicyclic Core

The pyrazolo[3,4-b]pyridine system exhibits complex tautomeric behavior, with theoretical and experimental studies confirming the overwhelming preference for the 1H-tautomer over the 2H-form. Computational analyses using AM1 and DFT methods reveal a substantial energy differential of 37.03 kJ/mol (≈9 kcal/mol) favoring the 1H-tautomer [4] [5]. This preference stems from the preservation of aromaticity across both rings in the 1H-form, which maintains a fully conjugated 10π-electron system. The introduction of an ethyl group at N1, as in 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, permanently locks this thermodynamically favorable tautomeric state, eliminating ambiguity in molecular recognition studies [5].

The electronic architecture of the scaffold features:

  • Hydrogen-Bonding Capability: The pyridine nitrogen (position 4) and the C3 position act as complementary hydrogen-bond acceptors, mimicking purine interactions. In TRKA kinase inhibitors, this motif enables three critical hydrogen bonds with Glu590 and Met592 residues in the hinge region, as confirmed by X-ray crystallography [2].
  • π-Stacking Proficiency: The planar bicyclic system engages in face-to-face stacking interactions with aromatic protein residues. Molecular docking studies with TRKA demonstrate that the pyrazolo[3,4-b]pyridine core forms π-stacking interactions with Phe589, a conserved gatekeeper residue in kinases [2].
  • Dipole Moment Alignment: The polarized C5-Br bond in 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine creates a significant dipole moment that enhances interaction with electrophilic regions of target proteins, potentially contributing to binding affinity and selectivity.
  • Conformational Stability: DFT calculations at the B3LYP/6-311G(d,p) level confirm minimal rotational barriers about the C3-C4 bond, preserving planarity and optimizing binding interactions [3] [5].

Table 2: Computational Analysis of Tautomeric Stability and Electronic Properties

Parameter1H-Tautomer2H-TautomerExperimental Validation
Relative Energy (kJ/mol)0.037.03DFT calculations [4] [5]
Aromaticity IndexHigh (both rings)Moderate (peripheral)NMR chemical shifts [5]
Hydrogen Bond Acceptor Sites2 (N4, C3)1 (N4)Protein co-crystal structures [2]
Predicted pKa1.41±0.30Not calculatedExperimental measurement [1]
Dipole Moment (Debye)4.93.7Theoretical calculations [5]

Role of Halogenation (C5-Bromo) in Molecular Diversification

The strategic incorporation of bromine at the C5 position of the pyridine ring transforms the pyrazolo[3,4-b]pyridine scaffold into a versatile platform for structural diversification. In 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, the bromine atom serves multiple critical functions in medicinal chemistry:

  • Cross-Coupling Versatility: The C-Br bond undergoes efficient palladium-catalyzed transformations, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. This reactivity is exploited in TRK inhibitor development, where the bromine serves as a synthetic handle for introducing aromatic and heteroaromatic systems at C5 [2]. For instance, Scheme 1 in TRK inhibitor synthesis demonstrates sequential Miyaura borylation and Suzuki reactions on the brominated scaffold to generate diverse analogs [2].
  • Electronic Modulation: Bromine's strong electron-withdrawing inductive effect (-Iσ = 0.44) combined with modest electron-donating resonance effects (+Rσ = 0.15) creates complex electronic perturbations throughout the bicyclic system. This modulates electron density at the N4 atom, enhancing its hydrogen-bond accepting capability critical for kinase inhibition [2] [5].
  • Steric Guidance: With a van der Waals radius of 1.85 Å, bromine provides optimal steric bulk for occupying hydrophobic pockets adjacent to the ATP-binding site in kinases. This effect was observed in PIM-1 kinase inhibitors where C5-aryl derivatives exhibited IC₅₀ values as low as 26 nM [10].
  • Metabolic Stabilization: Bromination at electron-rich positions reduces oxidative metabolism by cytochrome P450 enzymes. This property is particularly valuable in lead optimization, as demonstrated by the good plasma stability observed in pyrazolo[3,4-b]pyridine-based TRK inhibitors [2].
  • Halogen-Bonding Potential: Bromine can form orthogonal halogen bonds (strength: 5–10 kJ/mol) with carbonyl oxygen atoms and sulfur atoms in protein binding sites, contributing to binding affinity and selectivity. This interaction is increasingly exploited in rational drug design [5].

The synthetic utility of 5-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 875781-17-2, MW 198.02) as a precursor to the ethylated derivative further highlights bromine's strategic importance [6] [8]. The C5-bromine survives typical N-alkylation conditions, allowing sequential functionalization—first at N1 then at C5—enabling efficient library synthesis. In PIM-1 kinase inhibitors, this brominated precursor was transformed into derivatives exhibiting potent anti-proliferative activity (IC₅₀ = 5.61 µM) against MCF-7 breast cancer cells through induction of G2/M cell cycle arrest and apoptosis [10].

Table 3: Functional Roles of C5-Bromination in Medicinal Chemistry Applications

RoleMechanismApplication ExampleOutcome
Cross-Coupling HandlePd-catalyzed reactionsTRK inhibitor synthesis [2]Generation of diverse C5-aryl/heteroaryl analogs
Electronic Modulationσ-electron withdrawalKinase inhibitor optimization [2] [10]Enhanced hinge region binding
Steric Occupationvan der Waals interactions (1.85 Å)PIM-1 kinase inhibitors [10]Improved hydrophobic pocket occupancy
Metabolic StabilizationBlocking oxidative metabolismTRK inhibitor development [2]Improved plasma stability
Halogen BondingLewis acid-Lewis base interactionTargeted protein degradation [5]Enhanced binding specificity
Crystallography AidHeavy atom effectProtein-ligand co-crystallization [5]Facilitated structural determination

Properties

CAS Number

1016721-67-7

Product Name

5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

5-bromo-1-ethylpyrazolo[3,4-b]pyridine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C8H8BrN3/c1-2-12-8-6(4-11-12)3-7(9)5-10-8/h3-5H,2H2,1H3

InChI Key

FYPGAFJOOQMJBF-UHFFFAOYSA-N

SMILES

CCN1C2=NC=C(C=C2C=N1)Br

Canonical SMILES

CCN1C2=NC=C(C=C2C=N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.